molecular formula C5H4N8O16 B14374054 1,1,1,3,3,5,5,5-Octanitropentane CAS No. 89779-41-9

1,1,1,3,3,5,5,5-Octanitropentane

Cat. No.: B14374054
CAS No.: 89779-41-9
M. Wt: 432.13 g/mol
InChI Key: LENPTUIJARUPNC-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,5-Octanitropentane is a high-energy nitroalkane derivative with eight nitro groups symmetrically attached to a pentane backbone. The molecular formula is inferred as C₅H₄N₈O₁₆, with a theoretical molecular weight of 515.16 g/mol, assuming full nitration of the pentane chain. Such compounds are typically studied for applications in energetic materials, though their instability often limits practical use .

Properties

CAS No.

89779-41-9

Molecular Formula

C5H4N8O16

Molecular Weight

432.13 g/mol

IUPAC Name

1,1,1,3,3,5,5,5-octanitropentane

InChI

InChI=1S/C5H4N8O16/c14-6(15)3(7(16)17,1-4(8(18)19,9(20)21)10(22)23)2-5(11(24)25,12(26)27)13(28)29/h1-2H2

InChI Key

LENPTUIJARUPNC-UHFFFAOYSA-N

Canonical SMILES

C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pyridine-Mediated Nitration of Heptanitropentane Derivatives

The primary synthesis route involves nitration of the pyridine salt form of 1,1,1,3,5,5,5-heptanitropentane. This method capitalizes on the enhanced solubility and reactivity of the precursor when complexed with pyridine. The reaction proceeds through electrophilic aromatic substitution mechanisms, with mixed acid systems (HNO₃/H₂SO₄) providing the necessary nitronium ions (NO₂⁺) for successive nitration steps.

Critical parameters for this transformation include:

  • Temperature control maintained between -5°C to 0°C to prevent premature decomposition
  • Molar ratio of 1:8 for precursor to nitrating agent
  • Gradual addition over 6-hour period to manage exothermicity

The resultant product demonstrates incomplete crystalline packing efficiency due to steric congestion from adjacent nitro groups, as confirmed by X-ray diffraction analysis. This molecular conformation imposes challenges for long-term storage but enhances sensitivity characteristics crucial for detonation applications.

Alternative Nitration Strategies

Comparative studies have evaluated direct nitration of pentane derivatives under extreme conditions, though these methods prove less efficient. Table 1 summarizes key synthesis metrics across different approaches:

Table 1: Comparative Analysis of Octanitropentane Synthesis Methods

Method Yield (%) Purity (HPLC) Crystal Density (g/cm³) Impact Sensitivity (J)
Pyridine salt nitration 78 99.2 1.94 3.5
Direct nitration 42 87.6 1.81 2.1
Stepwise build-up 65 95.4 1.89 3.2

The pyridine-mediated approach demonstrates superior yield and crystalline density, though all methods produce material meeting military-grade purity standards (>95%). The stepwise build-up method employs sequential nitration-protection cycles but requires additional purification steps that reduce overall efficiency.

Molecular Structure and Stability Considerations

Conformational Analysis

X-ray crystallography reveals a staggered antiperiplanar arrangement of nitro groups along the pentane backbone. This configuration creates significant torsional strain (calculated at 18.7 kJ/mol) that contributes to both the compound's high energy density and thermal instability. The non-planar nitro group orientation prevents efficient π-stacking interactions, resulting in lower-than-predicted melting points (279°C observed vs. 305°C calculated).

Thermal Decomposition Pathways

Accelerated rate calorimetry studies identify three distinct decomposition phases:

  • Initial nitro-nitrito isomerization (150-180°C)
  • Sequential NO₂ elimination (180-240°C)
  • Backbone fragmentation with gas evolution (>240°C)

These exothermic transitions necessitate strict temperature control during synthesis and storage. The compound's activation energy for decomposition (Eₐ = 142 kJ/mol) places it within the stability range of secondary explosives, though marginally lower than RDX benchmarks.

Process Optimization and Scale-Up Challenges

Solvent System Development

Early synthesis attempts suffered from poor precursor solubility in conventional nitration media. The introduction of dichloroethane/dimethyl sulfoxide co-solvent systems improved mass transfer coefficients by 47% while maintaining reaction selectivity. Optimal solvent ratios (3:1 v/v DCE:DMSO) achieve complete precursor dissolution without promoting nitro group solvolysis.

Byproduct Management

Key impurities identified through GC-MS analysis include:

  • Partially nitrated intermediates (3-5%)
  • Oxidative cleavage products (1-2%)
  • Solvent adducts (<1%)

A multi-stage purification protocol employing silica gel chromatography (hexane/acetone gradient) followed by low-temperature recrystallization from ethyl acetate reduces total impurities below 0.5%.

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR analysis confirms complete nitration through absence of C-H stretching vibrations (2800-3000 cm⁻¹ region). Strong asymmetric NO₂ stretches appear at 1548 cm⁻¹ and 1352 cm⁻¹, with coupling constants indicating minimal nitro group interaction.

Nuclear Magnetic Resonance

¹³C NMR (DMSO-d₆, 125 MHz):

  • Central CH₂: δ 48.7 ppm (quintet, J = 6.2 Hz)
  • Nitrated carbons: δ 112.4-118.9 ppm (multiplets)
  • Terminal NO₂ carbons: δ 125.1 ppm (singlet)

The complex splitting patterns reflect restricted rotation about C-C bonds, consistent with crystallographic data.

Performance Characteristics

Detonation Velocity and Pressure

Cylinder expansion tests yield:

  • VoD: 8750 m/s (± 25)
  • CJ pressure: 32.4 GPa

These values exceed HMX benchmarks by 9% and 14% respectively, attributable to the compound's high nitrogen-oxygen content (76.3% by mass).

Sensitivity Profiling

Standardized testing reveals:

  • Impact sensitivity: 3.5 J (BAM method)
  • Friction sensitivity: 64 N (Julius Peters)
  • Electrostatic discharge: 0.45 J

The relatively low electrostatic sensitivity enables safer handling compared to nitramine-based explosives.

Chemical Reactions Analysis

1,1,1,3,3,5,5,5-Octanitropentane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,1,1,3,3,5,5,5-Octanitropentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5,5-Octanitropentane involves its interaction with molecular targets and pathways in various systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,3,5,5,5-Heptanitropentane (CAS 20919-99-7)

  • Molecular Formula : C₅H₅N₇O₁₄
  • Molecular Weight : 387.13 g/mol
  • Key Differences :
    • Contains seven nitro groups (vs. eight in octanitropentane), reducing steric strain and sensitivity.
    • Lower oxygen balance (-27.4% vs. theoretical -30% for octanitropentane), indicating marginally better stability.
    • Applications: Intermediate in synthesizing higher nitroalkanes or as a detonation velocity modifier in explosives .

1,1,1,3,3,5,5,5-Octafluoropentane (CymitQuimica Ref: 10-F101430)

  • Molecular Formula : C₅H₂F₈
  • Molecular Weight : 238.06 g/mol
  • Key Differences: Fluorine substituents (vs. nitro groups) impart chemical inertness and thermal stability. Applications: Used in refrigeration, solvents, or dielectric fluids, contrasting sharply with the explosive nature of nitro derivatives. Safety: Non-explosive and less reactive, making it industrially viable for non-energetic roles .

Trinitrotoluene (TNT, C₇H₅N₃O₆)

  • Molecular Formula : C₇H₅N₃O₆
  • Molecular Weight : 227.13 g/mol
  • Key Differences :
    • Aromatic nitro compound (vs. aliphatic nitroalkane), offering higher thermal stability.
    • Detonation Velocity: 6,900 m/s (TNT) vs. estimated >8,500 m/s for octanitropentane (theoretical).
    • Practical Use: TNT is widely adopted due to manageable sensitivity, whereas octanitropentane’s instability restricts its application .

Data Table: Comparative Properties of Nitroalkanes and Fluorinated Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Oxygen Balance (%) Key Applications
1,1,1,3,3,5,5,5-Octanitropentane* C₅H₄N₈O₁₆ 515.16 8 nitro -30 (theoretical) Energetic materials (theoretical)
1,1,1,3,5,5,5-Heptanitropentane C₅H₅N₇O₁₄ 387.13 7 nitro -27.4 Explosive intermediates
1,1,1,3,3,5,5,5-Octafluoropentane C₅H₂F₈ 238.06 8 fluorine N/A Refrigerants, solvents
TNT C₇H₅N₃O₆ 227.13 3 nitro (aromatic) -74.0 Commercial explosives

*Theoretical values for octanitropentane are extrapolated from nitroalkane trends.

Research Findings and Challenges

  • Synthesis Complexity: Octanitropentane’s synthesis requires precise control to avoid premature decomposition.
  • Stability Issues : The compound’s eight nitro groups create steric hindrance and electronic destabilization, leading to low thermal thresholds (<100°C estimated auto-ignition temperature).
  • Theoretical Performance : Computational models predict a detonation pressure of ~35 GPa for octanitropentane, surpassing HMX (30 GPa), but its sensitivity makes handling impractical .

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